4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

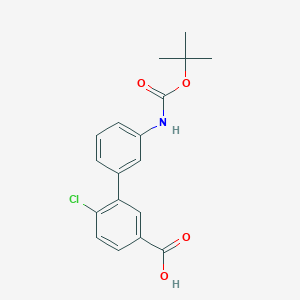

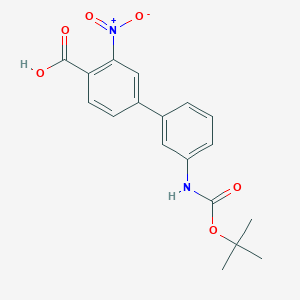

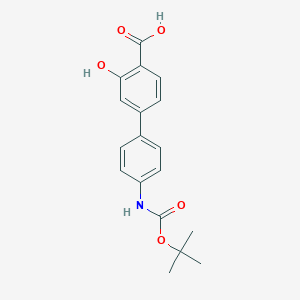

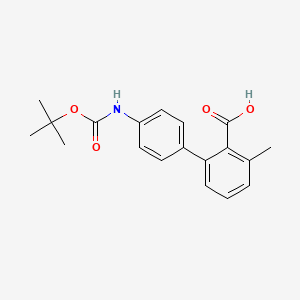

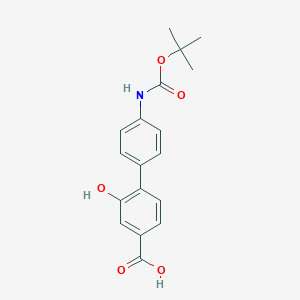

4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% (also known as 4-BOC-Aminophenol or 4-BOC-AP) is an aromatic compound that is used in a variety of laboratory applications. It is a white crystalline solid with a molecular weight of 248.29 g/mol and a melting point of 135-137 °C. 4-BOC-AP is a bifunctional molecule, containing both hydroxybenzoic acid and aminophenol moieties. It is a widely used reagent in organic synthesis, and has a variety of applications in the fields of biochemistry, medicine and materials science.

Wissenschaftliche Forschungsanwendungen

4-BOC-AP is widely used as a reagent in organic synthesis. It is used in the preparation of a variety of compounds, such as amides, esters, and amines. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, 4-BOC-AP is used in the synthesis of peptides, peptidomimetics, and other biopolymers. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates.

Wirkmechanismus

The mechanism of action of 4-BOC-AP is based on its ability to form a stable bifunctional molecule. The aminophenol moiety of 4-BOC-AP acts as a nucleophile, while the hydroxybenzoic acid moiety acts as an electrophile. This allows the molecule to react with a variety of substrates, such as amines, esters, and amides. The reaction of 4-BOC-AP with a substrate results in the formation of a covalent bond between the two molecules.

Biochemical and Physiological Effects

4-BOC-AP is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is not known to be toxic. It is not known to interact with any enzymes or receptors in the body and is not known to have any effects on the human endocrine system.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-BOC-AP in laboratory experiments is its relative stability. It is not easily hydrolyzed or oxidized, and is not affected by light or air. It is also relatively non-toxic and non-irritating to the skin and eyes. However, it is not soluble in water, and must be dissolved in an organic solvent such as ethanol or acetone.

Zukünftige Richtungen

-Further research into the use of 4-BOC-AP as a reagent in organic synthesis

-Exploring the use of 4-BOC-AP in the synthesis of peptides, peptidomimetics, and other biopolymers

-Investigating the potential uses of 4-BOC-AP in the synthesis of polymers, such as polyurethanes and polycarbonates

-Examining the use of 4-BOC-AP in the synthesis of heterocyclic compounds, such as pyridines and quinolines

-Exploring the use of 4-BOC-AP in the synthesis of pharmaceuticals and other bioactive compounds

-Investigating the potential use of 4-BOC-AP in the synthesis of fluorescent and luminescent compounds

-Exploring the use of 4-BOC-AP in the synthesis of polysaccharides and other polymers-based materials

-Investigating the potential use of 4-BOC-AP in the synthesis of nanomaterials

-Examining the use of 4-BOC-AP in the synthesis of dyes and other colorants

-Exploring the use of 4-BOC-AP in the synthesis of catalysts and other catalytic materials

Synthesemethoden

4-BOC-AP can be synthesized from the reaction of p-aminophenol and 4-BOC-benzoic acid in an aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7.5-8.5. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is complete after 2-3 hours and yields a white crystalline product.

Eigenschaften

IUPAC Name |

3-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDDZQBHVHEMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)